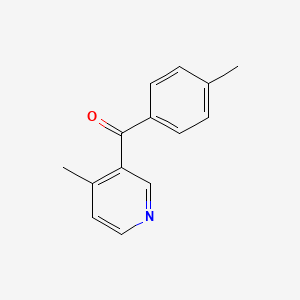

3-(4-Methylbenzoyl)-4-methylpyridine

Beschreibung

3-(4-Methylbenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-methylbenzoyl group at the 3-position. This structure combines aromatic and carbonyl functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

(4-methylphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVOXOFZNXXEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Amino-4-methylpyridine as a Precursor

A closely related compound, 3-amino-4-methylpyridine, is synthesized efficiently by catalytic amination of 4-picoline-3-boric acid using metal oxide catalysts and inorganic ammonia sources. This method is relevant as it provides the functionalized pyridine core for further acylation.

- Raw materials: 4-picoline-3-boric acid, ammonia or ammonium salts (ammonium sulfate, ammonium acetate, etc.).

- Catalysts: Red copper oxide, copper oxide, silver oxide, zinc oxide, cobalt oxide, chromium oxide.

- Solvents: Water, methanol, ethanol, acetonitrile, or mixtures thereof.

- Conditions: Room temperature, reaction times from 1 to 6 hours.

- Yields: High yields ranging from 84% to 95% depending on catalyst and ammonia source.

| Example | Catalyst | Ammonia Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Red copper oxide | Ammonia (28%) | Methanol | 2 | 95 |

| 2 | Silver oxide | Ammonia (28%) | Methanol | 1 | 95 |

| 3 | Copper oxide | Ammonium sulfate | Acetonitrile/Water | 4 | 85 |

| 4 | Zinc oxide | Ammonium chloride | Ethanol/Water | 6 | 84 |

| 5 | Red copper oxide | Ammonium carbonate | Water | 4 | 86 |

| 6 | Cobalt oxide | Ammonium acetate | Methanol/Water | 4 | 88 |

This method is industrially favorable due to its mild conditions, short reaction steps, and high yields.

Acylation to Form 3-(4-Methylbenzoyl)-4-methylpyridine

The next step involves acylation of the methylpyridine derivative at the 3-position with 4-methylbenzoyl chloride or related benzoyl derivatives:

- Acylation reagent: 4-methylbenzoyl chloride prepared from 4-methylbenzoic acid via chlorination.

- Reaction medium: Typically acetone or other polar aprotic solvents.

- Catalyst: Lewis acids such as AlCl3 or other Friedel-Crafts catalysts.

- Procedure: Dropwise addition of benzoyl chloride to a stirring solution of the pyridine derivative and ammonium thiocyanate or other nucleophiles, followed by reflux for several hours.

- Purification: Precipitation by pouring reaction mixture into ice water, filtration, washing, and recrystallization from ethanol.

A related study synthesized benzoyl-substituted pyridine derivatives by reacting substituted benzoyl chlorides with 4-methylpyridine derivatives in acetone with ammonium thiocyanate, followed by reflux for 3 hours. The products were isolated by filtration and recrystallization, yielding 67% for a similar compound.

Mechanistic and Analytical Insights

- The acylation proceeds via electrophilic aromatic substitution facilitated by the Lewis acid catalyst.

- The presence of the methyl group on the benzoyl moiety influences the electronic properties and steric hindrance, affecting regioselectivity.

- Characterization of products includes IR spectroscopy showing characteristic C=O stretching near 1680 cm^-1, N-H stretching for amino derivatives, and NMR confirming substitution patterns.

- Purity and yield depend on reaction time, temperature, catalyst loading, and solvent choice.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Amination | 4-picoline-3-boric acid + ammonia source | Red copper oxide (varies) | 84-95 | Room temp, 1-6 h, mild |

| 2 | Acylation | 3-amino-4-methylpyridine + 4-methylbenzoyl chloride | AlCl3 or Lewis acid | ~67 | Reflux, acetone, 3 h |

| 3 | Purification | Filtration, recrystallization | - | - | Ethanol or ethyl acetate |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methylbenzoyl)-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be employed in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Methylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Data for Pyridine-Based Compounds

*Estimated based on structural analogs.

Key Research Findings and Implications

However, steric or electronic modifications (e.g., methoxy substitution) may compromise efficacy .

Structural Validation :

Tools like SHELXL () and crystallographic validation protocols () are critical for confirming the geometry and purity of such compounds, ensuring reliable structure-activity relationships.

Catalytic Influence : Catalyst selection (anatase vs. rutile) in oxidation reactions underscores the need for tailored synthetic protocols to achieve desired products .

Biologische Aktivität

3-(4-Methylbenzoyl)-4-methylpyridine is an organic compound belonging to the class of pyridine derivatives, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group at the 4-position and a 4-methylbenzoyl group at the 3-position. Its molecular formula is CHNO, and it has a molecular weight of 201.25 g/mol. The presence of both the pyridine and benzoyl moieties contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further exploration as a pharmaceutical agent against bacterial infections .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various biochemical pathways. Its mechanism of action typically involves binding to the active sites of enzymes, thereby preventing substrate interaction.

- Potential Therapeutic Applications : Given its structural features, this compound may be explored for applications in drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Antimicrobial Properties

A study conducted by BenchChem highlighted the compound's potential antimicrobial activity. It was shown to inhibit the growth of various bacteria in vitro, although specific MIC (Minimum Inhibitory Concentration) values were not detailed. Further investigations are required to establish its efficacy against specific pathogens.

Enzyme Inhibition Studies

Research into enzyme inhibition revealed that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it was noted that the compound could bind effectively to the active site of enzymes, blocking their catalytic activity. This mechanism suggests potential applications in treating diseases where these enzymes play a critical role.

Case Studies

One notable case study involved the synthesis of related compounds that demonstrated similar biological activities. These studies often used molecular docking techniques to predict binding affinities and interactions with target proteins. The findings indicated that modifications to the benzoyl or pyridine rings could enhance biological activity, suggesting a structure-activity relationship (SAR) worth exploring further .

Data Table: Biological Activity Summary

| Biological Activity | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits growth inhibition against bacteria | |

| Enzyme Inhibition | Binds to enzyme active sites; inhibits activity | |

| Therapeutic Potential | Possible application in drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.